molecular formula C20H16ClN5O3 B1682010 Telatinib CAS No. 332012-40-5

Telatinib

Número de catálogo: B1682010
Número CAS: 332012-40-5
Peso molecular: 409.8 g/mol
Clave InChI: QFCXANHHBCGMAS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Telatinib is a member of the class of furopyridazines that is furo[2,3-d]pyridazine substituted by (4-chlorophenyl)amino and [2-(methylcarbamoyl)pyridin-4-yl]methoxy groups at positions 4 and 7, respectively. It is a potent inhibitor of VEGFR2/3, c-Kit and PDGFRalpha. It has a role as an antineoplastic agent, a vascular endothelial growth factor receptor antagonist, an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor, an apoptosis inducer and an angiogenesis inhibitor. It is a member of monochlorobenzenes, a member of anilines, a furopyridazine, an aromatic ether and a pyridinecarboxamide.
This compound is under investigation in clinical trial NCT03817411 (this compound in Combination With Capecitabine/ Oxaliplatin in 1st Line Gastric or GEJ Cancer).

Análisis Bioquímico

Biochemical Properties

Telatinib interacts with various enzymes and proteins, particularly those involved in angiogenesis and cellular proliferation . It inhibits VEGFR2, VEGFR3, PDGFα, and c-Kit with IC50 values of 6, 4, 15, and 1 nM, respectively . These interactions are crucial in regulating biochemical reactions related to cell growth and angiogenesis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to cause apoptosis in certain cancer cell lines .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the ATP-binding sites of VEGFR2, VEGFR3, PDGFα, and c-Kit, inhibiting their tyrosine kinase activity and subsequently blocking the downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . It has shown good stability and long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by various cytochrome P450 (CYP) isoforms including CYP3A4/3A5, CYP2C8, CYP2C9, and CYP2C19 as well as by uridine diphosphate glucuronosyltransferase 1A4 (UGT1A4), with the formation of the N-glucuronides of this compound as the major biotransformation pathway in humans .

Transport and Distribution

In vitro studies have shown this compound to be a weak substrate of the adenosine triphosphate binding cassette (ABC) B1 transporter .

Propiedades

IUPAC Name

4-[[4-(4-chloroanilino)furo[2,3-d]pyridazin-7-yl]oxymethyl]-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O3/c1-22-19(27)16-10-12(6-8-23-16)11-29-20-17-15(7-9-28-17)18(25-26-20)24-14-4-2-13(21)3-5-14/h2-10H,11H2,1H3,(H,22,27)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCXANHHBCGMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)COC2=NN=C(C3=C2OC=C3)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70954809
Record name 4-({[4-(4-Chloroanilino)furo[2,3-d]pyridazin-7-yl]oxy}methyl)-N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332012-40-5
Record name Telatinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332012-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Telatinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0332012405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Telatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15393
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-({[4-(4-Chloroanilino)furo[2,3-d]pyridazin-7-yl]oxy}methyl)-N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TELATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18P7197Q7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Telatinib
Reactant of Route 2
Reactant of Route 2
Telatinib
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Telatinib
Reactant of Route 4
Reactant of Route 4
Telatinib
Reactant of Route 5
Reactant of Route 5
Telatinib
Reactant of Route 6
Reactant of Route 6
Telatinib
Customer
Q & A

Q1: What is the primary mechanism of action of Telatinib?

A1: this compound is a potent, orally available small molecule that acts as a tyrosine kinase inhibitor. [, , , ] It primarily targets vascular endothelial growth factor receptors (VEGFR)-2 and -3, along with platelet-derived growth factor receptor beta (PDGFRβ) and c-Kit. [, ]

Q2: How does this compound's inhibition of these receptors translate into its anti-tumor activity?

A2: VEGFRs, PDGFRβ, and c-Kit are receptor tyrosine kinases often overexpressed or mutated in various tumor cells. [] These kinases play crucial roles in tumor angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. [, ] By inhibiting these kinases, this compound disrupts angiogenesis, thus hindering tumor growth and progression. [, ]

Q3: Does this compound affect any downstream signaling pathways?

A3: Yes, this compound has been shown to affect various downstream signaling pathways. For instance, in pseudomyogenic hemangioendothelioma (PHE) models, this compound not only blocks VEGF signaling by inhibiting ERK phosphorylation but also specifically affects PDGFRA, FLT1 (VEGFR1), and FLT4 (VEGFR3) signaling. [] Additionally, it downregulates SERPINE1, thereby interfering with the self-regulation of the SERPINE1-FOSB fusion gene characteristic of PHE. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound is the mesylate salt of 17-Allylaminogeldanamycin (17-AAG). [] Unfortunately, the provided research excerpts do not mention the specific molecular formula and weight of this compound.

Q5: Is there any information available about the spectroscopic data of this compound?

A5: The provided research papers do not provide details regarding the spectroscopic data (e.g., NMR, IR, UV-Vis) of this compound.

Q6: How is this compound absorbed and distributed in the body?

A6: this compound is rapidly absorbed after oral administration, reaching peak plasma concentration (Tmax) in less than 3 hours. [] It exhibits substantial interpatient variability in its pharmacokinetic profile. [] Further details on its distribution within the body are not elaborated upon in the provided research.

Q7: What is the metabolic fate of this compound?

A7: this compound is metabolized to BAY 60-8246. The provided research excerpts do not delve into detailed metabolic pathways. []

Q8: Does this compound interact with any drug transporters?

A9: Yes, research suggests that this compound, like some other tyrosine kinase inhibitors, can act as an antagonist of ATP-binding cassette (ABC) transporters, specifically ABCG2. [] This interaction has been implicated in reversing chemotherapeutic multidrug resistance in vitro and in vivo. []

Q9: Does this compound induce or inhibit drug-metabolizing enzymes?

A9: The provided research does not offer information about this compound's potential to induce or inhibit drug-metabolizing enzymes.

Q10: Are there any known pharmacodynamic effects of this compound?

A11: Yes, this compound demonstrates several pharmacodynamic effects. It dose-dependently increases vascular endothelial growth factor (VEGF) levels and decreases plasma soluble VEGFR-2 (sVEGFR-2) levels, with a plateau observed at 900 mg twice daily. [] It also affects tumor blood flow as measured by dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI), showing a decrease in Ktrans and IAUC60. [] Studies have also shown that this compound can stabilize circulating endothelial progenitor cell (EPC) levels during treatment. []

Q11: What in vitro models have been used to study this compound's activity?

A12: Research utilizes various in vitro models to study this compound's effects. One study developed a cell line-based model for PHE by overexpressing truncated FOSB in normal endothelial cells. This model allowed for investigating the functional consequences of the SERPINE1-FOSB fusion and its interaction with this compound. []

Q12: What is the impact of this compound on tumor growth in in vitro models?

A13: In the 3D model of PHE, this compound demonstrated significant effects by decreasing proliferation and tumor growth. It also induced apoptosis in this model. []

Q13: Which animal models have been employed in this compound research?

A13: The provided research excerpts do not mention specific animal models used in this compound studies.

Q14: What were the key findings of the clinical trials investigating this compound?

A15: Several clinical trials (Phase I and II) have investigated this compound in various cancer types, including colorectal carcinoma, advanced solid tumors, and gastric cancer. [, , , , , , ] Results indicate that this compound, as a single agent or in combination with other chemotherapeutic agents like docetaxel, capecitabine, and cisplatin, demonstrates promising antitumor activity. [, ] While not always leading to tumor shrinkage, this compound treatment often resulted in stable disease, indicating its therapeutic potential. [, , , ] Notably, a phase II study (TEL0805) combining this compound with capecitabine and cisplatin as first-line treatment for advanced gastric or gastroesophageal junction cancer showed an objective response rate of 67%. []

Q15: What are the common adverse effects associated with this compound?

A15: The most frequently reported adverse effects associated with this compound across various clinical trials include:

  • Hypertension: This is a very common side effect, often requiring management. [, , , , ]
  • Gastrointestinal disturbances: Nausea, vomiting, and diarrhea are frequently observed. [, , , , ]
  • Fatigue: This is a common side effect reported in several trials. [, , ]
  • Voice changes (hoarseness): Observed in combination therapy with bevacizumab. [, ]
  • Hand-foot syndrome: Reported in combination therapy with capecitabine and irinotecan. [, ]

Q16: Were there any serious adverse events reported during this compound trials?

A16: Yes, although generally well-tolerated, this compound treatment was associated with some serious adverse events, including:

  • Hypertension with fundus bleeding []
  • Abdominal pain []
  • Hemorrhage in liver metastases []
  • Gastrointestinal perforation [, ]
  • Silent myocardial infarction and decreased left ventricular ejection fraction []

Q17: Are there known mechanisms of resistance to this compound?

A18: While the provided research does not extensively discuss specific resistance mechanisms to this compound, its interaction with the ABCG2 efflux transporter, which plays a role in multidrug resistance, is noteworthy. [] Upregulation or increased activity of ABC transporters like ABCG2 could potentially contribute to decreased intracellular this compound accumulation and reduced efficacy. Further research is needed to fully elucidate specific resistance mechanisms to this compound.

Q18: Have any biomarkers been identified for predicting this compound efficacy?

A19: Yes, research suggests that plasma sVEGFR-2 levels could serve as a potential pharmacodynamic biomarker for this compound efficacy. [, , , ] Studies observed that this compound treatment leads to a dose-dependent decrease in sVEGFR-2 levels. [, ] Importantly, a phase II study (TEL0805) in gastric cancer patients found a statistically significant trend between the degree of sVEGFR-2 reduction from baseline and clinical trial endpoints, indicating its potential as a predictive biomarker for treatment response. []

Q19: Are there any imaging-based biomarkers for assessing this compound response?

A20: DCE-MRI has shown promise as a non-invasive imaging technique to evaluate this compound's effects on tumor blood flow. [, ] Studies observed a decrease in Ktrans and IAUC60, parameters reflecting tumor blood flow and permeability, after this compound treatment. [] Additionally, morphological changes in computed tomography (CT) scans, such as decreased attenuation and sharper tumor borders, were noted in gastric cancer patients treated with this compound, mirroring the changes observed with bevacizumab in colorectal cancer. [] These morphological alterations suggest anti-angiogenic activity and warrant further investigation as potential response biomarkers. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.